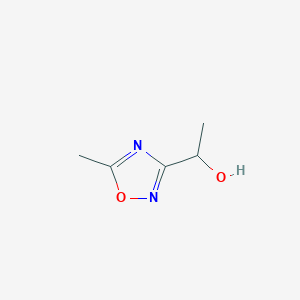
2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride
Vue d'ensemble
Description
2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride is a chemical compound with the empirical formula C6H15Cl2N3O and a molecular weight of 216.11 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound is Cl.Cl.NNC(=O)CN1CCCC1 . The InChI code is 1S/C6H13N3O.2ClH/c7-8-6(10)5-9-3-1-2-4-9;;/h1-5,7H2,(H,8,10);2*1H .Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, no further physical or chemical properties were found in the search results.Applications De Recherche Scientifique
Synthesis and Derivative Formation
- 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride is used in the synthesis of various derivatives with potential biological activities. For instance, it has been employed in the formation of derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, which demonstrated pronounced plant growth stimulating effects (Pivazyan et al., 2019).
Ligand Synthesis for Metal Complexes
- This compound is integral in synthesizing new ligands, such as [N-(1-pyridine-2-yl)Ethlidene AcitoHydrazide], which subsequently form complexes with transition metals like Co, Cr, and Fe. These complexes have been characterized and studied for potential applications (Al-Kilany & Al-Khuder, 2017).
Supramolecular Architecture and Hydrogen Bonding
- In a study exploring novel pyridine-based hydrazone derivatives, 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride played a crucial role. The research focused on understanding the role of hydrogen bonding in stabilizing supramolecular architectures (Khalid et al., 2021).
Antimicrobial Properties
- Derivatives of 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride have been synthesized and evaluated for their antimicrobial properties. This includes studies on novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives, which showcased potential as antimicrobial agents (Mahmoud et al., 2017).
Antitubercular Activity
- The compound has been used to synthesize novel Schiff’s Bases of 2-(1H-tetrazol-5-yl) Pyridine, which were then evaluated for their antitubercular activity against Mycobacterium Tuberculosis. Some derivatives showed potent and moderate activities (Mohite et al., 2021).
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylacetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-8-6(10)5-9-3-1-2-4-9;;/h1-5,7H2,(H,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRPTQFULFDENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)




![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)


![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)

![[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride](/img/structure/B1379673.png)